2-Fluoro-4-methylpent-4-en-1-amine hydrochloride
Overview
Description
2-Fluoro-4-methylpent-4-en-1-amine hydrochloride is a chemical compound characterized by the presence of a fluorine atom, a methyl group, and an amine group attached to a pentene backbone. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-methylpent-4-en-1-amine hydrochloride typically involves the fluorination of 4-methylpent-4-en-1-amine followed by the addition of hydrochloric acid. The reaction conditions include the use of a fluorinating agent such as Selectfluor and a suitable solvent like dichloromethane.
Industrial Production Methods: In an industrial setting, the compound is produced through a large-scale fluorination process, ensuring the efficient incorporation of the fluorine atom into the molecular structure. The reaction is carried out under controlled conditions to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4-methylpent-4-en-1-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions are facilitated by reagents like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted amine derivatives.
Scientific Research Applications
2-Fluoro-4-methylpent-4-en-1-amine hydrochloride is utilized in several scientific research fields, including chemistry, biology, medicine, and industry. Its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Fluoro-4-methylpent-4-en-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating biochemical processes within cells.
Comparison with Similar Compounds
2-Fluoro-4-methylpent-4-en-1-amine hydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
1,1-Difluoro-2-methylpent-4-en-2-amine hydrochloride: Contains two fluorine atoms instead of one.
2-Methylpent-4-en-2-amine hydrochloride: Lacks the fluorine atom.
Properties
IUPAC Name |
2-fluoro-4-methylpent-4-en-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FN.ClH/c1-5(2)3-6(7)4-8;/h6H,1,3-4,8H2,2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVGFOMZSJRCOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC(CN)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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